molecular formula C21H26N4O4 B5194600 N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N'-(1-phenylethyl)oxamide

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N'-(1-phenylethyl)oxamide

Cat. No.: B5194600
M. Wt: 398.5 g/mol
InChI Key: UZSVOUMNSMTMAA-UHFFFAOYSA-N
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Description

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide is a complex organic compound that features a furan ring, a piperazine ring, and an oxamide group

Properties

IUPAC Name

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-16(17-6-3-2-4-7-17)23-20(27)19(26)22-9-10-24-11-13-25(14-12-24)21(28)18-8-5-15-29-18/h2-8,15-16H,9-14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSVOUMNSMTMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide typically involves multiple steps:

    Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride.

    Reaction with piperazine: The furan-2-carbonyl chloride is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate.

    Formation of the oxamide: The intermediate is then reacted with N-(1-phenylethyl)oxalyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxamide group can be reduced to form the corresponding amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Biology: It can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways involved in neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[4-(benzyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide
  • N-[2-[4-(pyridin-2-carbonyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide

Uniqueness

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to similar compounds with benzyl or pyridinyl groups. This can affect its binding affinity and specificity for molecular targets.

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